Mcl-1 inhibitor 14

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

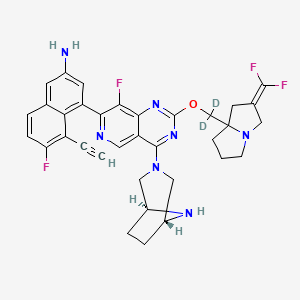

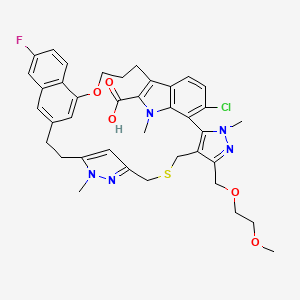

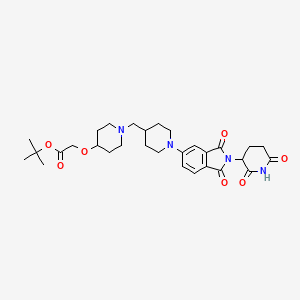

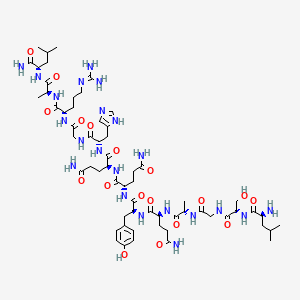

Mcl-1 inhibitor 14, also known as compound (Ra)-10, is a potent inhibitor of myeloid cell leukemia-1 (MCL-1), a member of the BCL-2 family of proteins. MCL-1 plays a crucial role in preventing apoptosis by binding to pro-apoptotic proteins, thus promoting cell survival. Overexpression of MCL-1 is frequently observed in various cancers and is associated with tumorigenesis, poor prognosis, and drug resistance .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The development of Mcl-1 inhibitors, including Mcl-1 inhibitor 14, often involves complex synthetic routes. One approach utilizes DNA-encoded chemical library synthesis and screening to generate macrocyclic hits that serve as Mcl-1 inhibitors. This method involves conformational analysis and structure-based design, combined with a robust synthetic platform for rapid analoging .

Analyse Chemischer Reaktionen

Types of Reactions: Mcl-1 inhibitor 14 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its potency and selectivity.

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include DNA-encoded chemical libraries, macrocyclic compounds, and various catalysts. The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure optimal reaction efficiency .

Major Products: The major products formed from these reactions are macrocyclic compounds with enhanced inhibitory activity against MCL-1. These products are further optimized through structure-based design to achieve low nanomolar potency .

Wissenschaftliche Forschungsanwendungen

Mcl-1 inhibitor 14 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound is used to study the role of MCL-1 in tumorigenesis and to develop targeted therapies for cancers with high MCL-1 expression. It has shown preclinical activity in solid tumors and hematologic malignancies .

In addition to cancer research, this compound is used in studies investigating apoptosis and cell survival mechanisms. By inhibiting MCL-1, researchers can better understand the molecular pathways involved in apoptosis and develop strategies to overcome drug resistance in cancer therapy .

Wirkmechanismus

Mcl-1 inhibitor 14 exerts its effects by selectively binding to the MCL-1 protein, freeing pro-apoptotic proteins such as BAX and BAK. This binding initiates apoptosis by disrupting the interaction between MCL-1 and pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization and subsequent cell death .

Vergleich Mit ähnlichen Verbindungen

Mcl-1 inhibitor 14 is part of a broader class of MCL-1 inhibitors, including other small molecule inhibitors, peptide inhibitors, covalent inhibitors, natural products, and MCL-1 PROTACs. Similar compounds include S63845, AZD5991, and PRT1419, which also target MCL-1 to induce apoptosis in cancer cells .

Compared to these compounds, this compound exhibits unique structural features and high potency, making it a valuable tool in cancer research and therapy. Its low nanomolar inhibitory activity and ability to selectively target MCL-1 distinguish it from other inhibitors in this class .

Eigenschaften

Molekularformel |

C39H41ClFN5O5S |

|---|---|

Molekulargewicht |

746.3 g/mol |

IUPAC-Name |

17-chloro-33-fluoro-12-(2-methoxyethoxymethyl)-5,14,22-trimethyl-28-oxa-9-thia-5,6,13,14,22-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11(15),12,16,18,20,23,29(37),30(35),31,33-tridecaene-23-carboxylic acid |

InChI |

InChI=1S/C39H41ClFN5O5S/c1-44-36-30-11-12-32(40)35(36)37-31(33(43-46(37)3)20-50-15-14-49-4)22-52-21-26-19-27(45(2)42-26)9-7-23-16-24-18-25(41)8-10-28(24)34(17-23)51-13-5-6-29(30)38(44)39(47)48/h8,10-12,16-19H,5-7,9,13-15,20-22H2,1-4H3,(H,47,48) |

InChI-Schlüssel |

QJXIDXIADATUOH-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C2=CC(=N1)CSCC3=C(C4=C(C=CC5=C4N(C(=C5CCCOC6=CC(=CC7=C6C=CC(=C7)F)CC2)C(=O)O)C)Cl)N(N=C3COCCOC)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![disodium;7-anilino-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12382472.png)

![3-Ethyl-8-((2-methylimidazo[2,1-b]thiazol-6-yl)methyl)-7-(oxetan-3-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12382501.png)